
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide , also known by its chemical formula C14H12N2O3 , is a synthetic organic compound. Let’s break down its key features:
- Chemical Name : N-(2-methyl-4-nitrophenyl)benzamide
- Molecular Weight : 256.26 g/mol
- CAS Number : 104478-92-4
- Structure : The compound consists of a benzene ring with a nitro group (NO2) and a morpholinosulfonyl group (SO2NR2) attached at specific positions.
Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its properties and interactions. The benzamide backbone provides stability, while the nitro and morpholinosulfonyl groups contribute to its reactivity and biological activity.
Chemical Reactions Analysis
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide may participate in various chemical reactions, such as nucleophilic substitutions, amidation, and reduction. Investigating its reactivity with different reagents is essential for exploring its versatility.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of this compound provides insights into its crystalline structure and purity.
- Solubility : Understanding its solubility in various solvents aids in formulation and delivery.
- Stability : Investigate its stability under different conditions (e.g., temperature, pH) to assess shelf life.
安全和危害
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers and industrial users should follow safety guidelines when working with this compound.
未来方向
- Biological Activity : Investigate its potential as a drug candidate or research tool.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Formulation : Develop suitable formulations for practical applications.
Remember that this analysis is based on available information, and further research is essential to uncover additional details about N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide . For specific references and in-depth studies, consult relevant scientific literature12.
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-13-11-15(21(23)24)5-6-17(13)19-18(22)14-3-2-4-16(12-14)28(25,26)20-7-9-27-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYRPASZXNXKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

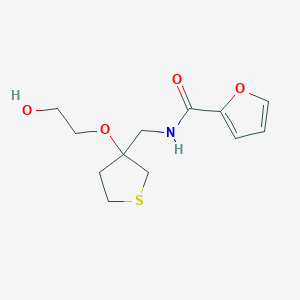
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)
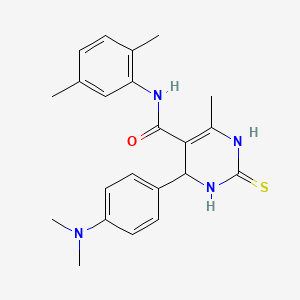
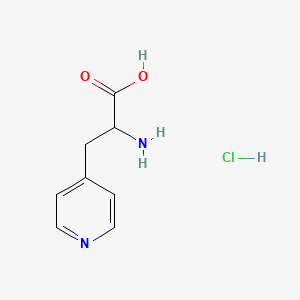
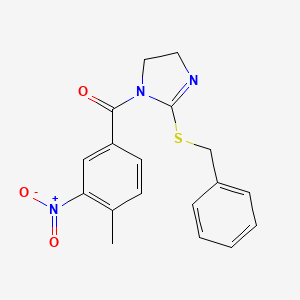

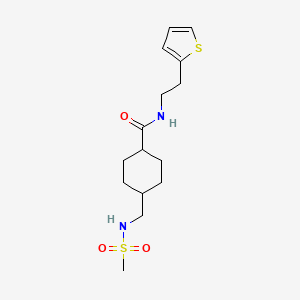
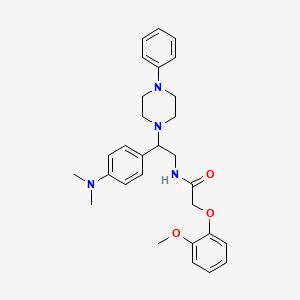
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)
![6-Benzyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2914292.png)
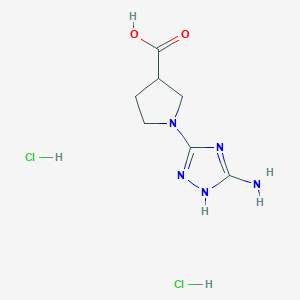
![4,6-Dimethyl-2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2914294.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2914296.png)
![N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2914299.png)